

Physical characteristics of 1,2,3-Trinitrobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,2,3-Trinitrobenzene**

Cat. No.: **B1208184**

[Get Quote](#)

An In-depth Technical Guide to the Physical Characteristics of **1,2,3-Trinitrobenzene**

Introduction

1,2,3-Trinitrobenzene (vic-Trinitrobenzene) is an aromatic organic compound and a member of the trinitrobenzene isomer family.^{[1][2]} Like its isomers, it is classified as an energetic material, primarily of interest in materials science and defense research. Its chemical structure, featuring three nitro groups in adjacent positions on a benzene ring, imparts distinct physical and chemical properties. This guide provides a comprehensive overview of the known physical characteristics of **1,2,3-Trinitrobenzene**, intended for researchers, scientists, and professionals in drug development and materials science.

Quantitative Physical Data Summary

The following table summarizes the key physical properties of **1,2,3-Trinitrobenzene**. It is important to note that while experimental data for some properties are available, others are predicted values derived from computational models.

Physical Property	Value	Data Type	Source(s)
Molecular Formula	C ₆ H ₃ N ₃ O ₆	---	[1] [2] [3] [4] [5]
Molar Mass	213.11 g/mol	Calculated	[1] [3]
Melting Point	127.5 - 128 °C	Experimental	[1] [6]
Boiling Point	409.9 ± 25.0 °C	Predicted	[6]
Density	1.705 ± 0.06 g/cm ³	Predicted	[6]
Appearance	Yellow Crystalline Solid	Inferred	[7] [8]

Detailed Physical Characteristics

Molecular Identity

- Chemical Formula: C₆H₃N₃O₆.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Molar Mass: The calculated molar mass is approximately 213.11 g/mol .[\[1\]](#)[\[3\]](#)
- CAS Registry Number: 603-13-4.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)
- Synonyms: vic-Trinitrobenzene.[\[1\]](#)

Appearance and State

At standard temperature and pressure, **1,2,3-Trinitrobenzene** is a solid. While specific descriptions are limited, its isomers, such as 1,3,5-Trinitrobenzene, are typically described as pale yellow crystalline solids, and it is inferred that **1,2,3-Trinitrobenzene** shares a similar appearance.[\[7\]](#)[\[8\]](#)

Thermal Properties

- Melting Point: The experimentally determined melting point for **1,2,3-Trinitrobenzene** is reported to be between 127.5 °C and 128 °C.[\[1\]](#)[\[6\]](#) This is a crucial parameter for handling and processing, as it defines the transition from a solid to a liquid state.

- Boiling Point: The boiling point is predicted to be approximately 409.9 °C, though this value is subject to a margin of error.^[6] Energetic materials like trinitrobenzene may decompose before reaching their boiling point at atmospheric pressure.

Density

The predicted density of **1,2,3-Trinitrobenzene** is 1.705 g/cm³.^[6] Density is a critical property for energetic materials as it directly correlates with detonation performance characteristics.^[9]

Solubility

Specific solubility data for **1,2,3-Trinitrobenzene** is not widely available in the literature. However, based on related nitroaromatic compounds, its solubility profile can be inferred. For instance, 1-methyl-2,3,4-trinitro-benzene is generally insoluble in water but soluble in organic solvents like acetone, alcohols, and ethers.^[10] The more common isomer, 1,3,5-Trinitrobenzene, is reported to be slightly soluble in water.^{[7][8]} It is reasonable to expect **1,2,3-Trinitrobenzene** to exhibit low solubility in water and higher solubility in common organic solvents.

Crystal Structure

The arrangement of molecules in the solid state significantly influences the properties of an energetic material.^[11] While detailed crystallographic data for **1,2,3-Trinitrobenzene** is not as readily available as for its symmetric isomer, 1,3,5-Trinitrobenzene, the structure would be determined by X-ray diffraction.^[12] For comparison, the crystal structure of 1,3,5-trinitrobenzene is orthorhombic, and its nitro groups are twisted out of the benzene ring plane.^[12]

Experimental Protocols

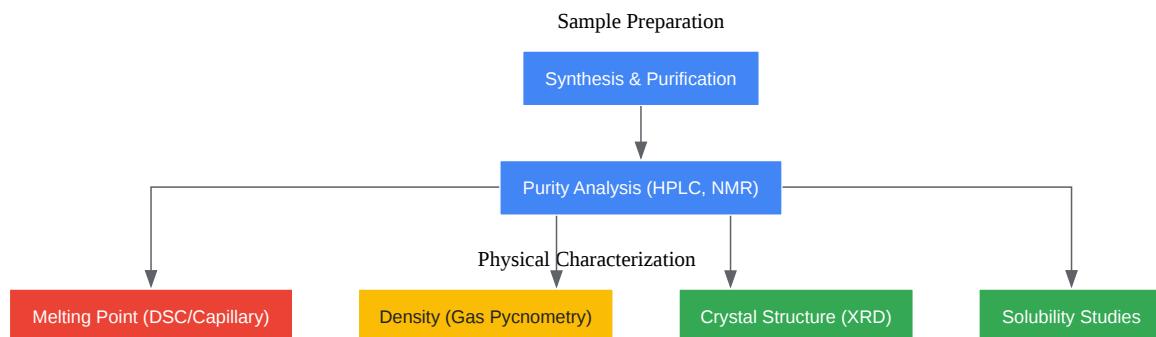
The determination of the physical properties of energetic materials requires precise and carefully controlled experimental procedures. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

- Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

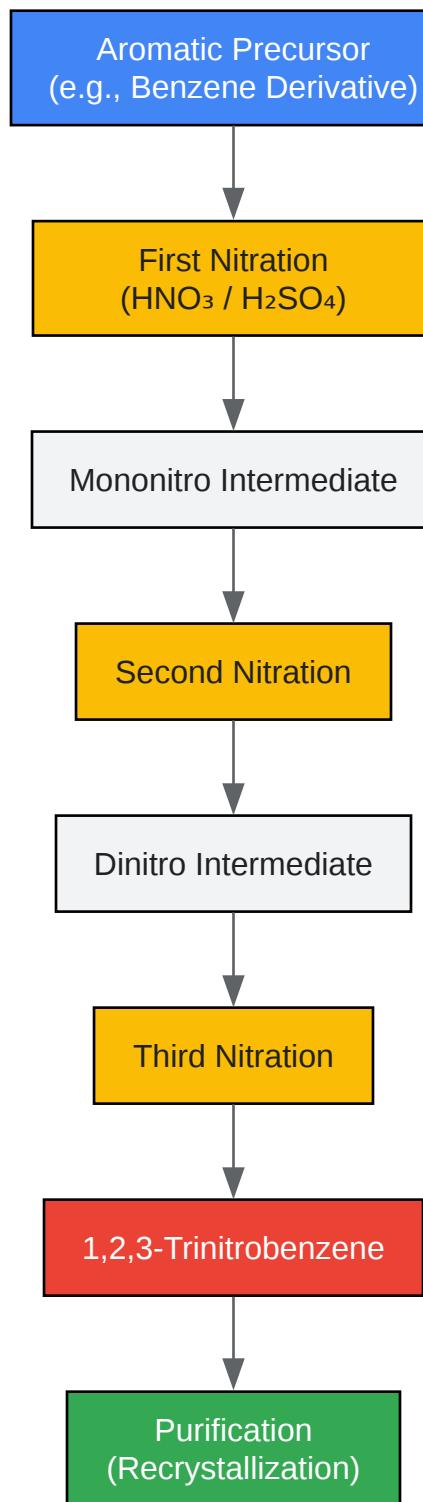
- Methodology:
 - A small, finely powdered sample of **1,2,3-Trinitrobenzene** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
 - The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with heating oil or a digital melting point device).
 - The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
 - The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded. This range is the melting point.

Density Measurement (Gas Pycnometry)


- Objective: To determine the true density of the crystalline solid, excluding inter-particle void space.
- Methodology:
 - A known mass of the **1,2,3-Trinitrobenzene** sample is placed into the sample chamber of a gas pycnometer.
 - The system is purged with an inert gas (typically helium) to remove air and moisture.
 - The sample chamber is pressurized with the inert gas to a specific pressure (P1).
 - A valve is opened, allowing the gas to expand into a second, reference chamber of known volume (V_{ref}), resulting in a lower equilibrium pressure (P2).
 - Using the ideal gas law and the known volumes of the chambers, the volume of the solid sample (V_{sample}) is calculated.
 - The density (ρ) is then calculated using the formula: $\rho = \text{mass} / V_{\text{sample}}$.

Crystal Structure Determination (Single-Crystal X-ray Diffraction)

- Objective: To determine the precise arrangement of atoms within the crystal lattice.
- Methodology:
 - A suitable single crystal of **1,2,3-Trinitrobenzene** is grown, typically through slow evaporation of a saturated solution.
 - The crystal is mounted on a goniometer head and placed within an X-ray diffractometer.
 - The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations of the atoms.
 - A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a diffraction pattern of spots.
 - The intensities and positions of these spots are recorded by a detector.
 - This data is processed using specialized software (e.g., SHELX) to solve the phase problem and generate an electron density map, from which the positions of the atoms can be determined and the crystal structure refined.[\[13\]](#)


Visualizations: Workflows and Pathways

The following diagrams illustrate logical workflows relevant to the study of **1,2,3-Trinitrobenzene**.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the physical characterization of **1,2,3-Trinitrobenzene**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2,3-trinitrobenzene [stenutz.eu]
- 2. 1,2,3-Trinitrobenzene - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. 1,2,3-Trinitrobenzene | C6H3N3O6 | CID 521922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,2,3-Trinitrobenzene [webbook.nist.gov]
- 6. 1,2,3-Trinitrobenzene CAS#: 603-13-4 [chemicalbook.com]
- 7. 1,3,5-Trinitrobenzene | C6H3N3O6 | CID 7434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,3,5-Trinitrobenzene - Wikipedia [en.wikipedia.org]
- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. mdpi.com [mdpi.com]
- 12. journals.iucr.org [journals.iucr.org]
- 13. 1,2,3-Trimethoxy-4,5,6-trinitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical characteristics of 1,2,3-Trinitrobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1208184#physical-characteristics-of-1-2-3-trinitrobenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com